molecular formula C14H9BrN4O2 B2958068 N-(4-Bromophenyl)-6-nitroquinazolin-4-amine CAS No. 51687-16-2

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

Cat. No. B2958068
CAS RN: 51687-16-2
M. Wt: 345.156
InChI Key: XIVZHKYNZHEAOB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine, also known as 6-Bromo-4-(4-bromophenylamino)-3-nitroquinazoline, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising results in various biological assays.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques

    N-(4-Bromophenyl)-6-nitroquinazolin-4-amine and its analogs can be synthesized using various techniques. For instance, Balog et al. (2013) describe the synthesis of indazolo[3,2-a]isoquinolin-6-amines using Suzuki coupling and microwave irradiation, which could potentially be applied to the synthesis of related quinazoline derivatives (Balog, Riedl, & Hajos, 2013).

  • Chemical Properties and Transformations

    Gescher et al. (1977) explored the chemical properties of similar quinazoline derivatives, providing insight into possible reactions and transformations for N-(4-Bromophenyl)-6-nitroquinazolin-4-amine (Gescher, Stevens, & Turnbull, 1977).

Medicinal Chemistry and Biological Applications

  • Anticancer Properties

    Quinazoline derivatives have been studied for their anticancer properties. For example, Sirisoma et al. (2009) discovered potent apoptosis-inducing quinazoline derivatives, indicating potential therapeutic applications in cancer treatment (Sirisoma et al., 2009).

  • Cytotoxicity and Fluorescence Properties

    Kadrić et al. (2014) investigated the cytotoxic activity and fluorescence properties of quinolin-4(1H)-ones, another quinazoline-related compound, highlighting the diverse biological activities of these compounds (Kadrić et al., 2014).

  • Pharmacological Activities

    Research by Rajveer et al. (2010) on 6-bromoquinazolinone derivatives, related to N-(4-Bromophenyl)-6-nitroquinazolin-4-amine, reveals their significance in pharmacological activities such as anti-inflammatory and antibacterial effects (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

  • Tumor Imaging Applications

    Chen et al. (2012) synthesized and evaluated novel 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection, suggesting possible diagnostic applications for similar compounds (Chen et al., 2012).

properties

IUPAC Name

N-(4-bromophenyl)-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZHKYNZHEAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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